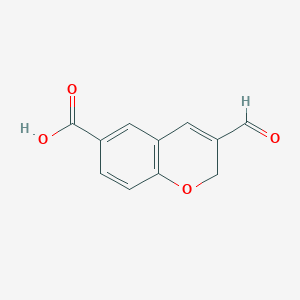

![molecular formula C20H18F2N2O2S2 B2408934 2-(Benzo[d]oxazol-2-iltio)-1-(7-(2,5-difluorofenil)-1,4-tiazepan-4-il)etanona CAS No. 1705353-20-3](/img/structure/B2408934.png)

2-(Benzo[d]oxazol-2-iltio)-1-(7-(2,5-difluorofenil)-1,4-tiazepan-4-il)etanona

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

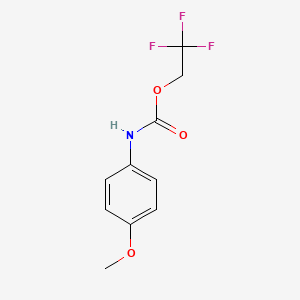

The compound 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone is a complex organic molecule with notable potential in various fields of research, particularly in chemistry, biology, and medicine. This compound features a benzo[d]oxazole moiety linked via a thioether bridge to a thiazepane ring substituted with a difluorophenyl group, making it an intriguing subject for synthetic and medicinal chemists.

Aplicaciones Científicas De Investigación

Chemistry

Catalysis: This compound can be used as a ligand in transition metal-catalyzed reactions due to its thioether functionality.

Material Science:

Biology and Medicine

Drug Discovery: The unique structural features of this compound make it a candidate for drug development, particularly in the treatment of neurological disorders and cancers.

Bioorganic Chemistry: Used as a probe to study enzyme-substrate interactions due to its reactivity and stability.

Industry

Pharmaceutical Industry: Potential use in the synthesis of pharmacologically active compounds.

Agrochemical Industry: Could be explored for developing new pesticides or herbicides.

Mecanismo De Acción

Target of Action

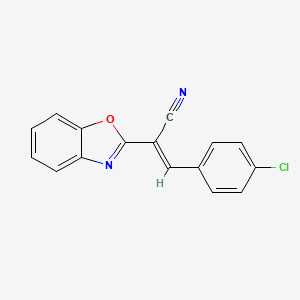

Benzoxazole derivatives have been known to exhibit significant antibacterial and antifungal activities .

Mode of Action

It is synthesized from the reaction of 2-aminophenol in methanol and added carbon disulfide to obtain benzo[d]oxazole-2-thiol . This compound then reacts with 4-chlorobenzoic acid to form 4-(benzo[d]oxazol-2-ylthio)benzoic acid .

Biochemical Pathways

Benzoxazole derivatives have been known to interfere with the biochemical pathways of various bacteria and fungi, leading to their antimicrobial activity .

Result of Action

The compound has shown considerable antibacterial and antifungal activity. Four synthesized derivatives of the compound were tested for their antimicrobial activity against S. aureus and Pseudomonas aeruginosa, and antifungal activities against Aspergillus niger and Candida albicans . The results were compared to those of the common medications Amphotericin B and Ciprofloxacin .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic synthesis techniques:

Formation of the Benzo[d]oxazole Ring: The starting material could be a substituted aniline, which undergoes cyclization with a suitable reagent such as chloroacetic acid under acidic conditions to form the benzo[d]oxazole core.

Thioether Linkage Formation: The benzo[d]oxazole ring is then reacted with a thiol derivative to form the thioether bridge, often utilizing nucleophilic substitution reactions with alkyl halides.

Thiazepane Ring Construction: The thiazepane ring can be synthesized through a series of cyclization reactions, typically involving the use of 1,4-dibromobutane and thiourea followed by cyclization with difluorobenzene derivatives under basic conditions.

Industrial Production Methods

On an industrial scale, the synthesis might involve:

Optimization of reaction conditions: to maximize yield and minimize impurities.

Use of flow chemistry techniques: to enhance the efficiency and scalability of the synthesis process.

Implementation of catalytic processes: to reduce reaction times and costs.

Análisis De Reacciones Químicas

Types of Reactions

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, often targeting the carbonyl group.

Substitution: The difluorophenyl group can participate in nucleophilic aromatic substitution reactions, replacing fluorine atoms with various nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Methanol, dichloromethane, acetonitrile.

Major Products

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Alcohols, secondary amines.

Substitution Products: Various nucleophile-substituted derivatives.

Comparación Con Compuestos Similares

Similar Compounds

2-(Benzo[d]oxazol-2-ylthio)-1-(4-phenylthiazol-2-yl)ethanone

2-(Benzo[d]oxazol-2-ylthio)-1-(6-methyl-1,4-thiazepan-4-yl)ethanone

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(4-chlorophenyl)-1,4-thiazepan-4-yl)ethanone

Uniqueness

2-(Benzo[d]oxazol-2-ylthio)-1-(7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl)ethanone stands out due to the presence of the difluorophenyl group on the thiazepane ring, which can significantly influence its pharmacokinetic and pharmacodynamic properties. The incorporation of fluorine atoms is known to enhance metabolic stability and membrane permeability, making this compound particularly valuable in medicinal chemistry.

And there you have it! Whether you're delving into synthesis, exploring reactions, or uncovering applications, this compound is fascinating. Where will your research take you next?

Propiedades

IUPAC Name |

2-(1,3-benzoxazol-2-ylsulfanyl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F2N2O2S2/c21-13-5-6-15(22)14(11-13)18-7-8-24(9-10-27-18)19(25)12-28-20-23-16-3-1-2-4-17(16)26-20/h1-6,11,18H,7-10,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJHUNPUZHYSPGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CSC3=NC4=CC=CC=C4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F2N2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-3-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2408851.png)

![2,6-dichloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanyl}phenyl)pyridine-3-carboxamide](/img/structure/B2408855.png)

![{3-Aminobicyclo[2.2.1]heptan-2-yl}methanol](/img/structure/B2408856.png)

![6-chloro-N-ethyl-5-methyl-N-[(4-methylphenyl)(pyridin-3-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2408859.png)

![2-chloro-N-{[(2,3,4-trifluorophenyl)carbamoyl]methyl}propanamide](/img/structure/B2408862.png)

![2-[(4-amino-5-cyclohexyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2408864.png)

![2-{[3-(4-chlorophenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2408871.png)

![3-(1-azepanylcarbonyl)-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-7-methyl-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione](/img/structure/B2408873.png)